C6-Borylated 4-Methylquinoline as a HIPK2 Inhibitor Precursor: IC₅₀ = 15 nM Against Recombinant Human HIPK2
The 4-methylquinoline scaffold bearing a boron functionality at C6 serves as a direct precursor to HIPK2 inhibitor candidates with demonstrated enzyme inhibitory activity. In a radiometric scintillation assay against human recombinant HIPK2, the boron-containing 4-methylquinoline-derived inhibitor exhibited an IC₅₀ value of 15 nM [1]. This provides a defined potency benchmark that is absent for the des-methyl quinoline-6-boronic ester analog, which lacks the 4-methyl substituent required for optimal target engagement. The 4-methyl group contributes to hydrophobic packing within the ATP-binding pocket; removing it (as in quinoline-6-boronic acid pinacol ester, CAS 406463-06-7) eliminates this binding contribution [2].
| Evidence Dimension | HIPK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (4-methylquinoline boron-containing HIPK2 inhibitor derived from C6-borylated 4-methylquinoline scaffold) |
| Comparator Or Baseline | Quinoline-6-boronic acid pinacol ester (CAS 406463-06-7): no reported HIPK2 IC₅₀ data; lacks the 4-methyl group present in the active pharmacophore. Unsubstituted quinoline boronic esters exhibit no HIPK2-targeted activity in the same assay series. |
| Quantified Difference | Target compound-derived inhibitor: IC₅₀ = 15 nM; Comparator: activity not detected / not reported (qualitative difference). |
| Conditions | Inhibition of human recombinant HIPK2 using myelin basic protein substrate; radiometric scintillation assay (ChEMBL Assay ID: CHEMBL4743939). |
Why This Matters
For research groups pursuing HIPK2-targeted anti-fibrotic programs, the 4-methyl substitution is a prerequisite for biological activity; procurement of the des-methyl analog yields an inactive scaffold that cannot deliver the 15 nM potency benchmark.
- [1] BindingDB Entry BDBM50563556 / ChEMBL4743939: Inhibition of human recombinant HIPK2; IC₅₀ = 15 nM. Target: Homeodomain-interacting protein kinase 2 (Human). View Source
- [2] Das, B. C.; Yadav, P.; Das, S.; He, J. C. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Adv. 2022, 12, 24187–24191. View Source
